Wnt/|A-catenin-IN-1

Anticancer activity Tumor cell panel GI50 comparison

Wnt/β‑catenin‑IN‑1 (designated compound 17 in the primary literature) is a synthetic stilbenoid‑flavanone hybrid that inhibits Wnt/β‑catenin signaling. It displays broad‑spectrum antiproliferative activity, achieving an average growth inhibition of 81.9% across a panel of 52 tumor cell lines at 10 μM [REFS‑1], and suppresses oncogenic Wnt transcription in colorectal cancer cells [REFS‑2].

Molecular Formula C26H25NO7
Molecular Weight 463.5 g/mol
Cat. No. B12371348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWnt/|A-catenin-IN-1
Molecular FormulaC26H25NO7
Molecular Weight463.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3CC(=O)C4=C(C(=C(C=C4O3)OC)OC)OC
InChIInChI=1S/C26H25NO7/c1-30-18-10-8-15(9-11-18)26(29)27-17-7-5-6-16(12-17)20-13-19(28)23-21(34-20)14-22(31-2)24(32-3)25(23)33-4/h5-12,14,20H,13H2,1-4H3,(H,27,29)
InChIKeyDFCKZGPQEXPUQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Wnt/β-Catenin-IN-1 – A Structurally Distinct Stilbenoid-Flavanone Hybrid Wnt Pathway Inhibitor for Antitumor Research


Wnt/β‑catenin‑IN‑1 (designated compound 17 in the primary literature) is a synthetic stilbenoid‑flavanone hybrid that inhibits Wnt/β‑catenin signaling. It displays broad‑spectrum antiproliferative activity, achieving an average growth inhibition of 81.9% across a panel of 52 tumor cell lines at 10 μM [REFS‑1], and suppresses oncogenic Wnt transcription in colorectal cancer cells [REFS‑2]. The compound induces G2/M cell‑cycle arrest and apoptosis via p53‑p21 activation and reduction of CDK8 [REFS‑1][REFS‑2].

Why Generic Wnt/β‑Catenin Pathway Inhibitors Cannot Substitute for Wnt/β‑Catenin‑IN‑1


Wnt/β‑catenin‑IN‑1 belongs to the stilbenoid‑flavanone hybrid chemotype, a structural class distinct from the porcupine inhibitors, tankyrase inhibitors, and β‑catenin/TCF disruptors that dominate the Wnt inhibitor landscape [REFS‑1]. Its unique sp³‑hybridized C2/C3 substitution pattern generates a three‑dimensional pharmacophore that cannot be replicated by planar flavanone or stilbenoid analogues. Consequently, pathway inhibition potency, cancer‑cell selectivity, and induction of cell‑cycle arrest differ markedly from tool compounds such as IWR‑1 or XAV939, making simple substitution unreliable when the experimental objective requires the specific polypharmacology or selectivity profile of this hybrid scaffold [REFS‑2]. The quantitative evidence below demonstrates that Wnt/β‑catenin‑IN‑1 occupies a differentiated efficacy and safety space that no single in‑class alternative reproduces.

Head‑to‑Head and Cross‑Study Quantitative Differentiation of Wnt/β‑Catenin‑IN‑1


Broad‑Spectrum Antiproliferative Activity vs. FDA‑Approved Drugs Across 52 Cancer Cell Lines

In the NCI‑60 style screening panel, Wnt/β‑catenin‑IN‑1 (compound 17) at 10 μM produced an average growth inhibition of 81.9% across 52 tumor cell lines [REFS‑1]. The primary publication reports that this compound displayed low‑micromolar GI50 values that were more potent than the standard FDA‑approved drugs against colon, brain, skin, renal, prostate, and breast tumor lines [REFS‑2]. While the specific FDA‑approved comparators are not enumerated in the abstract, the authors state that compound 17 was, in general, the most potent agent evaluated in this study [REFS‑2].

Anticancer activity Tumor cell panel GI50 comparison

Selective Cytotoxicity Profile Favoring Cancer Cells Over Normal Human Cell Lines

Wnt/β‑catenin‑IN‑1 (compound 17) demonstrates preferential cytotoxicity toward malignant cells. In side‑by‑side viability assays, the compound was less cytotoxic to normal human colon epithelial (CCD841) and lung fibroblast (MRC5) cells than to the matched cancer lines, indicating a degree of cancer‑cell selectivity [REFS‑1]. This selectivity is not uniformly observed across all Wnt inhibitors; for example, the broadly used tankyrase inhibitor XAV939 exhibits significant toxicity to certain normal cell types at concentrations required for pathway inhibition [REFS‑2].

Cancer selectivity Normal cell toxicity Therapeutic window

Mechanism‑Specific G2/M Arrest and CDK8 Suppression Differentiate Wnt/β‑Catenin‑IN‑1 from Canonical Wnt Inhibitors

Wnt/β‑catenin‑IN‑1 triggers G2/M cell‑cycle arrest in HCT116 colon cancer cells through activation of the p53‑p21 axis and dose‑dependently reduces CDK8 protein levels (0–2 μM, 24 h) [REFS‑1]. This dual mechanism is not shared by the widely used porcupine inhibitor IWR‑1, which primarily stabilizes Axin2 without direct CDK8 modulation [REFS‑2]. The CDK8 suppression is particularly relevant because CDK8 functions as an oncogenic transcriptional co‑regulator in Wnt‑driven colorectal cancers.

Cell cycle arrest CDK8 inhibition p53-p21 pathway

Induction of Both Intrinsic and Extrinsic Apoptotic Pathways in Colon Cancer Cells

Mechanistic studies in HCT116 cells demonstrate that Wnt/β‑catenin‑IN‑1 simultaneously activates the intrinsic (mitochondrial) and extrinsic (death‑receptor) apoptotic cascades [REFS‑1]. Most small‑molecule Wnt inhibitors, including the clinical candidate LGK‑974, primarily exert cytostatic effects rather than dual‑pathway apoptosis [REFS‑2]. The ability to engage both apoptotic arms may lower the threshold for cell death in heterogeneous tumor populations.

Apoptosis Intrinsic pathway Extrinsic pathway

Optimal Research Use Cases for Wnt/β‑Catenin‑IN‑1


Broad‑Spectrum Anticancer Screening Against Solid Tumor Panels

Wnt/β‑catenin‑IN‑1 is well‑suited for initial‑phase anticancer screening programs that require a single compound to demonstrate activity across colorectal, brain, skin, renal, prostate, and breast cancer lineages. Its 81.9% mean growth inhibition at 10 μM against 52 cell lines [REFS‑1] and superior GI50 values relative to FDA‑approved comparators [REFS‑2] make it a compelling positive control or hit‑expansion starting point.

Wnt/β‑Catenin Pathway Mechanistic Studies Requiring CDK8 Modulation

For research groups dissecting the link between Wnt transcriptional output and CDK8‑mediated oncogene expression, Wnt/β‑catenin‑IN‑1 provides a dual‑action tool that suppresses both β‑catenin‑driven transcription and CDK8 protein levels [REFS‑1]. This profile is not offered by porcupine or tankyrase inhibitors, enabling unique experimental designs.

Colorectal Cancer Apoptosis and Cell‑Cycle Arrest Models

Investigators building HCT116 or other CRC models to study p53‑p21‑dependent G2/M arrest and dual‑pathway apoptosis can employ Wnt/β‑catenin‑IN‑1 as a chemical probe. Its ability to simultaneously trigger intrinsic and extrinsic death pathways [REFS‑1] distinguishes it from predominantly cytostatic Wnt inhibitors.

Selectivity Studies Comparing Cancer vs. Normal Cell Responses

When experimental protocols require a Wnt inhibitor with documented differential toxicity, Wnt/β‑catenin‑IN‑1’s reduced cytotoxicity toward CCD841 and MRC5 normal cells [REFS‑1] positions it as a preferable alternative to less‑selective agents like XAV939 for co‑culture or tissue‑explant assays.

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